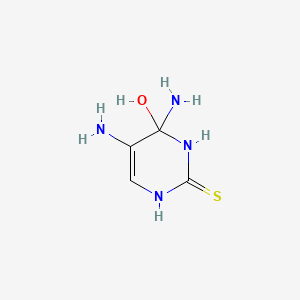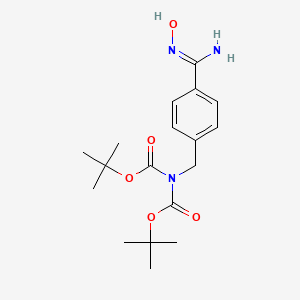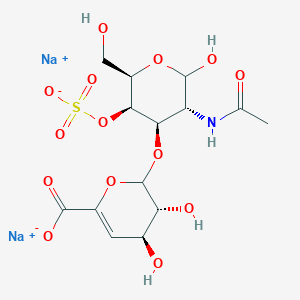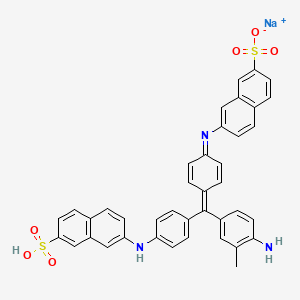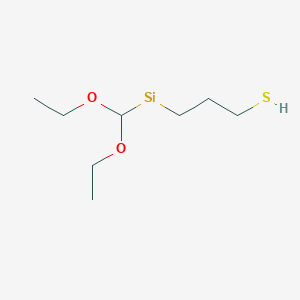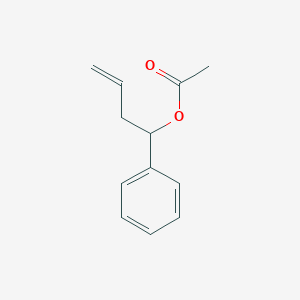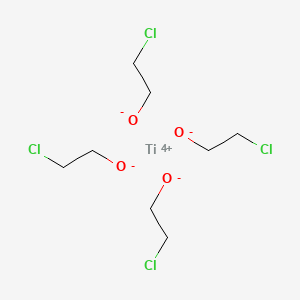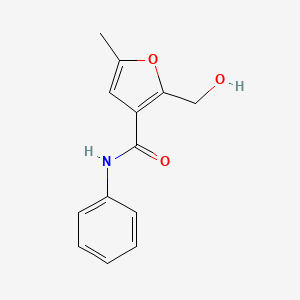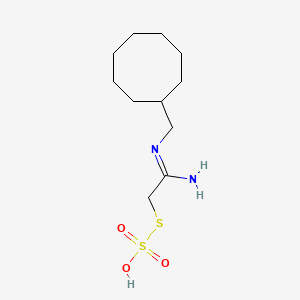
S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate is an organosulfur compound that features a thiosulfate group bonded to a cyclooctylmethylamidino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cyclooctylmethylamine with carbon disulfide, followed by oxidation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiosulfate group into sulfate or other oxidized sulfur species.
Reduction: The compound can be reduced to form sulfide or other reduced sulfur species.
Substitution: The thiosulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for determining the reaction pathway and product distribution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfate, while reduction could produce sulfide. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Applications De Recherche Scientifique
Chemistry
In chemistry, S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate is used as a reagent for synthesizing other sulfur-containing compounds
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its ability to undergo redox reactions makes it a candidate for exploring oxidative stress and redox signaling pathways in cells.
Medicine
The compound’s potential medicinal applications include its use as an antioxidant or in drug delivery systems. Its ability to modulate redox states could be harnessed for therapeutic purposes, such as protecting cells from oxidative damage.
Industry
In industry, this compound can be used in processes that require sulfur-containing reagents. Its stability and reactivity make it suitable for applications in materials science and chemical manufacturing.
Mécanisme D'action
The mechanism by which S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate exerts its effects involves its ability to participate in redox reactions. The thiosulfate group can donate or accept electrons, influencing the redox state of surrounding molecules. This property allows it to interact with various molecular targets, including enzymes and signaling proteins, thereby modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiosulfate: A simpler compound with similar redox properties but lacking the cyclooctylmethylamidino moiety.
Sodium thiosulfate: Commonly used in medical and industrial applications, it shares the thiosulfate group but differs in its overall structure and reactivity.
Allicin: A thiosulfinate compound found in garlic, known for its antimicrobial properties.
Uniqueness
S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate is unique due to its combination of a thiosulfate group with a cyclooctylmethylamidino moiety. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
40283-64-5 |
|---|---|
Formule moléculaire |
C11H22N2O3S2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
[(1-amino-2-sulfosulfanylethylidene)amino]methylcyclooctane |
InChI |
InChI=1S/C11H22N2O3S2/c12-11(9-17-18(14,15)16)13-8-10-6-4-2-1-3-5-7-10/h10H,1-9H2,(H2,12,13)(H,14,15,16) |
Clé InChI |
WAZJRDVLNOHWSD-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)CN=C(CSS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)
![dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate](/img/structure/B13817841.png)
